5-Oxa-2-azaspiro[3.5]non-7-ene HCl
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Overview
Description
5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . This compound is characterized by its spiro structure, which includes both an oxane (oxygen-containing) and an azaspiro (nitrogen-containing) ring system. It is typically available as a hydrochloride salt, which enhances its solubility in water and other polar solvents.
Preparation Methods
The synthesis of 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride involves several steps, starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions, often involving the use of oxiranes and aziridines as key intermediates. The reaction conditions typically require the presence of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the final product .
Chemical Reactions Analysis
5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with spirocyclic structures.
Industry: It finds applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride can be compared with other spirocyclic compounds, such as:
2-Oxa-7-azaspiro[3.5]nonane hemioxalate: This compound also features a spirocyclic structure but differs in the position and nature of the heteroatoms.
2-Oxa-6-azaspiro[3.5]nonane oxalate: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
The uniqueness of 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride lies in its specific ring system and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-oxa-2-azaspiro[3.5]non-7-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-4-9-7(3-1)5-8-6-7;/h1-2,8H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMNEMOGFYWQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC12CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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